molecular formula C13H8Cl3NO B1633346 3-chloro-N-(2,4-dichlorophenyl)benzamide

3-chloro-N-(2,4-dichlorophenyl)benzamide

Cat. No.: B1633346
M. Wt: 300.6 g/mol
InChI Key: UAWQFSORQPLRRL-UHFFFAOYSA-N
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Description

3-chloro-N-(2,4-dichlorophenyl)benzamide is a useful research compound. Its molecular formula is C13H8Cl3NO and its molecular weight is 300.6 g/mol. The purity is usually 95%.
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Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-chloro-N-(2,4-dichlorophenyl)benzamide, and what reaction conditions are critical?

Methodological Answer: The compound is typically synthesized via a two-step process:

Chlorination : Introduce chlorine substituents to the benzamide core using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions.

Amide Coupling : React 3-chlorobenzoyl chloride with 2,4-dichloroaniline in the presence of a base (e.g., triethylamine) to facilitate nucleophilic acyl substitution.
Key conditions include inert atmosphere (N₂/Ar), temperature control (0–5°C during coupling), and solvent selection (e.g., dichloromethane or THF) to minimize side reactions. Purification via column chromatography or recrystallization ensures high yield (>75%) .

Q. How is the compound characterized using spectroscopic techniques?

Methodological Answer:

  • ¹H/¹³C NMR : Aromatic protons appear as multiplets in δ 7.2–8.1 ppm, while amide NH resonates as a singlet near δ 10.2 ppm. Chlorine substituents deshield adjacent carbons, shifting signals to δ 125–140 ppm in ¹³C NMR .
  • IR Spectroscopy : Strong C=O stretch at ~1680 cm⁻¹ and N–H bend at ~3300 cm⁻¹ confirm the amide bond .
  • Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 315 (C₁₃H₈Cl₃NO) with fragment ions at m/z 279 (loss of Cl) and 243 (loss of benzamide moiety) .

Q. What preliminary biological activities are observed for structural analogs?

Methodological Answer: Analogous chlorinated benzamides (e.g., 4-chloro-N-(3-chlorophenyl)benzamide) exhibit antibacterial activity by targeting enzymes like acyl carrier protein synthase (acps-pptase), critical in bacterial lipid biosynthesis . Initial screening involves:

  • Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Enzyme Inhibition Assays : Monitor NADH oxidation or substrate turnover rates via spectrophotometry .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve molecular conformation and intermolecular interactions?

Methodological Answer: Crystallize the compound in a solvent system (e.g., ethanol/water) and analyze using:

  • Unit Cell Parameters : Monoclinic P2₁/c space group with a = 25.023 Å, b = 5.370 Å, c = 8.129 Å, and β = 98.5° .
  • Hydrogen Bonding : Amide N–H forms intermolecular bonds with carbonyl O (2.89 Å) and Cl···Cl interactions (3.42 Å), stabilizing the crystal lattice .
  • Torsion Angles : Dihedral angles between aromatic rings (e.g., 15.7°) indicate planarity deviations affecting π-π stacking .

Q. How to resolve contradictions in NMR and IR data during characterization?

Methodological Answer:

  • Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities >0.5%.
  • Solvent Artifacts : Deuterated solvents (e.g., DMSO-d₆) may cause peak splitting; confirm assignments via 2D NMR (COSY, HSQC) .
  • Dynamic Effects : Variable-temperature NMR (25–60°C) identifies rotational barriers in the amide bond .

Q. What in silico methods predict interactions with bacterial targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Dock the compound into acps-pptase (PDB: 1F7L) to assess binding affinity. Chlorine substituents form halogen bonds with Arg129 (ΔG ≈ -8.2 kcal/mol) .
  • MD Simulations (GROMACS) : Simulate ligand-protein stability over 100 ns; RMSD <2.0 Å indicates stable binding .
  • QSAR Models : Use chlorine count and logP to correlate with MIC values (R² > 0.85) .

Q. How to optimize reaction yield during scale-up synthesis?

Methodological Answer:

  • Solvent Optimization : Replace THF with DMF to enhance solubility at higher concentrations (0.5 M vs. 0.2 M).
  • Catalysis : Add DMAP (4-dimethylaminopyridine, 5 mol%) to accelerate amide coupling (yield increase from 75% to 88%) .
  • Workflow : Use flow chemistry for continuous chlorination and coupling, reducing reaction time from 24 h to 2 h .

Q. How do multiple chlorine substituents influence electronic properties?

Methodological Answer:

  • Hammett Constants : σₚ values for Cl (0.23) indicate electron-withdrawing effects, reducing electron density on the benzene ring (calculated via DFT at B3LYP/6-311+G(d,p)) .
  • Reactivity : Ortho/para-directing effects favor electrophilic substitution at the 5-position in further functionalization .
  • Redox Behavior : Cyclic voltammetry shows irreversible oxidation peaks at +1.2 V (vs. Ag/AgCl) due to Cl-induced stabilization of cationic intermediates .

Properties

Molecular Formula

C13H8Cl3NO

Molecular Weight

300.6 g/mol

IUPAC Name

3-chloro-N-(2,4-dichlorophenyl)benzamide

InChI

InChI=1S/C13H8Cl3NO/c14-9-3-1-2-8(6-9)13(18)17-12-5-4-10(15)7-11(12)16/h1-7H,(H,17,18)

InChI Key

UAWQFSORQPLRRL-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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